3-Hydroxy-3-phenylpropionate

Biocatalysis Enzyme Engineering Chiral Synthesis

Select 3-Hydroxy-3-phenylpropionate (or its ethyl ester) for direct chiral-intermediate procurement that eliminates 1–2 synthetic steps versus nitrile/chloropropanol routes. Industrial-scale (S)-ethyl ester production uses the SLCR1 triple mutant (I212F/I176L/R216L) with co-expressed GDH, achieving 150 mM substrate loading, 100% conversion in 1 h and >99% e.e. Preparative resolution employs P. cepacia lipase on Eupergit C 250L (VS/VR=53.6). This scaffold also enables dual-action HIV-1 integrase/RT inhibitor conjugates via Baylis-Hillman chemistry. Procure with confidence for pharmaceutical R&D and scale-up.

Molecular Formula C9H9O3-
Molecular Weight 165.17 g/mol
Cat. No. B1262273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-phenylpropionate
Molecular FormulaC9H9O3-
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)[O-])O
InChIInChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1
InChIKeyAYOLELPCNDVZKZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-phenylpropionate: Definition, Molecular Properties, and Strategic Role as a Chiral Intermediate


3-Hydroxy-3-phenylpropionate is a monocarboxylic acid anion (C₉H₉O₃⁻; MW 165.17 g/mol) formed by deprotonation of 3-hydroxy-3-phenylpropionic acid, classified as both a benzyl alcohol derivative and a conjugate base of a β-hydroxy carboxylic acid [1]. The compound contains a stereogenic β-carbon, existing as (R)- and (S)-enantiomers; the ethyl ester form—ethyl 3-hydroxy-3-phenylpropionate (EHPP)—serves as the direct chiral intermediate for antidepressant syntheses, with the (S)-enantiomer being particularly critical for fluoxetine production [2]. Unlike simpler β-hydroxy esters lacking aromatic substitution, the phenyl ring confers specific molecular recognition properties essential for enzyme-catalyzed stereoselective transformations [3].

Why 3-Hydroxy-3-phenylpropionate Cannot Be Interchanged with Other β-Hydroxy Esters or Racemic Alternatives


Substitution of 3-hydroxy-3-phenylpropionate with structurally similar β-hydroxy esters fails for two quantifiable reasons. First, stereoselectivity in enzyme-catalyzed transformations is highly substrate-dependent: while ethyl 3-hydroxy-3-phenylpropionate achieves 98% enantiomeric excess (e.e.) with Pseudomonas cepacia lipase (PCL), tertiary β-hydroxy esters such as ethyl 3-hydroxy-3-phenylbutanoate show only poor selectivity under identical conditions [1]. Second, the aromatic phenyl substituent confers unique reactivity in microbial deracemization—substrate generality studies confirm that enantiomeric excess remains >95% irrespective of para-substituent electronic effects, whereas ortho-substitution completely obstructs the process [2]. These structural constraints mean that alternative β-hydroxy esters cannot simply replace 3-hydroxy-3-phenylpropionate in pharmaceutical synthetic routes without extensive re-optimization of biocatalytic conditions and loss of stereochemical fidelity [3].

Quantitative Differentiation of 3-Hydroxy-3-phenylpropionate from Comparators: Evidence-Based Selection Guide


Biocatalytic Enantioselectivity: 29-Fold Catalytic Efficiency Improvement Over Wild-Type Reductases

The engineered carbonyl reductase triple mutant (I212F/I176L/R216L) exhibits a 29-fold improvement in catalytic efficiency toward ethyl benzoylacetate compared to wild-type SLCR1, achieving complete conversion of 150 mM substrate within 1 hour with >99% enantiomeric excess for (S)-EHPP [1]. In contrast, wild-type microbial reductions using Saccharomyces cerevisiae typically require 24-hour reaction times at lower substrate concentrations (15.6 g/L, approximately 80 mM) and achieve 97.5% e.e. [2]. This represents a 2.5-fold increase in achievable substrate loading with reduced process time.

Biocatalysis Enzyme Engineering Chiral Synthesis

Enzymatic Resolution Selectivity: Superior Discrimination of 3-Hydroxy-3-phenylpropionate Over Tertiary β-Hydroxy Ester Analogs

Ethyl 3-hydroxy-3-phenylpropionate achieves 98% e.e. for the recovered (R)-ester and 93% e.e. for the acid product at 50% conversion using Pseudomonas cepacia lipase (PCL), demonstrating high enantioselectivity for this secondary β-hydroxy ester substrate [1]. In contrast, tertiary β-hydroxy esters—ethyl 3-hydroxy-3-phenylbutanoate and ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate—show poor selectivity with the same enzyme panel, and ethyl 2-(1-hydroxycyclohexyl)-butanoate and ethyl 2-(1-hydroxycyclopentyl)-butanoate exhibit no enantioselectivity whatsoever [1].

Enzymatic Resolution Hydrolase Screening Chiral Separation

Process Utility Advantage: Ethyl 3-Hydroxy-3-phenylpropionate vs Alternative Chiral Intermediates for Fluoxetine Synthesis

Ethyl 3-hydroxy-3-phenylpropionate is quantitatively superior as a fluoxetine intermediate compared to (S)-3-hydroxy-3-phenylpropanenitrile and (S)-3-chloro-1-phenyl-1-propanol due to direct convertibility without additional synthetic steps [1]. The enzymatic process described in US20060205056A1 achieves high enantiopurity with reduced processing time compared to earlier methods: Kumar et al. (1991) obtained only 85% e.e. using baker's yeast, whereas optimized microbial reductions now consistently achieve >99% e.e. [1][2].

Pharmaceutical Synthesis Process Chemistry Antidepressant Intermediates

Substrate Generality in Deracemization: >95% e.e. Maintained Across Diverse Aromatic Substitution Patterns

In microbial deracemization studies, ethyl 3-hydroxy-3-phenylpropionate serves as the benchmark substrate for establishing reaction generality. Systematic evaluation of electron-donating and electron-withdrawing groups in the para position reveals that enantiomeric excess remains >95% regardless of substituent electronic nature, with ~75% isolated yield achieved under optimized conditions [1]. However, substitution at the ortho position completely obstructs the deracemization process, defining a clear structural boundary for process applicability [1].

Microbial Deracemization Substrate Scope Process Robustness

Optimal Research and Industrial Application Scenarios for 3-Hydroxy-3-phenylpropionate Based on Differentiated Performance


High-Throughput Biocatalytic Manufacturing of (S)-Fluoxetine Intermediate

Industrial-scale production of (S)-ethyl 3-hydroxy-3-phenylpropionate for fluoxetine synthesis is optimally achieved using engineered whole-cell biocatalysts expressing the SLCR1 triple mutant (I212F/I176L/R216L) with co-expressed GDH. This system achieves 150 mM substrate loading and complete conversion in 1 hour with >99% e.e. [1], representing the highest reported volumetric productivity for this chiral intermediate. Procurement of this specific compound—rather than alternative intermediates—eliminates 1-2 synthetic steps compared to nitrile or chloropropanol routes [2].

Enzymatic Resolution of Racemic Mixtures Using Immobilized Lipase PS

For preparative-scale separation of (R)- and (S)-enantiomers from racemic ethyl 3-hydroxy-3-phenylpropionate, lipase PS from Pseudomonas cepacia immobilized on Eupergit C 250L provides the highest reported enantioselectivity (VS/VR = 53.6) [1]. This method enables facile catalyst recovery and reuse while maintaining high enantiomeric excess, making it the preferred resolution approach over chemical resolution methods or alternative enzymes that show poor selectivity with tertiary β-hydroxy esters [2].

Dual-Action Antiviral Conjugate Development Using Baylis-Hillman Methodology

3-Hydroxy-3-phenylpropanoate esters serve as versatile scaffolds for preparing dual-action HIV-1 integrase/reverse transcriptase inhibitor conjugates via Baylis-Hillman chemistry [1]. The 3-hydroxy-3-phenylpropanoate ester-AZT conjugates demonstrate measurable dual inhibition activity, and their biological profiles have been directly compared with cinnamate ester analogues to establish structure-activity relationships [1]. This specific ester framework is preferred for conjugate design due to its synthetic accessibility and compatibility with AZT coupling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-3-phenylpropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.